4-N-Fmoc-amino-cyclohexanone chemical structure
4-N-Fmoc-amino-cyclohexanone chemical structure
An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, 4-N-Fmoc-amino-cyclohexanone. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore its utility as a versatile building block in modern chemical and pharmaceutical research.
Introduction: A Scaffold of Strategic Importance
4-N-Fmoc-amino-cyclohexanone is a bifunctional synthetic building block of significant interest in peptide synthesis and medicinal chemistry.[1] Its structure is characterized by three key features: a cyclohexanone ring that imparts conformational rigidity, a ketone functional group amenable to a wide range of chemical transformations, and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows while offering a reactive handle for subsequent diversification, bioconjugation, or the construction of complex molecular architectures such as peptidomimetics and enzyme inhibitors.[1][2][3]
Physicochemical and Structural Properties
A thorough understanding of the molecule's properties is fundamental to its effective application. The chemical identity and key physical characteristics are summarized below.
Table 1: Core Properties of 4-N-Fmoc-amino-cyclohexanone
| Property | Value | Reference |
| CAS Number | 391248-11-6 | [4][5][6] |
| Molecular Formula | C₂₁H₂₁NO₃ | [1][4] |
| Molecular Weight | 335.40 g/mol | [1][4] |
| Appearance | White to off-white solid | [6] |
| Storage | 2-8°C, under inert atmosphere | [1][5][6] |
| SMILES | C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [7] |
| InChI | InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | [7] |
Spectroscopic Signature: While detailed spectra for this specific compound are proprietary, its structure provides predictable spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum would show characteristic peaks for the aromatic protons of the Fmoc group (typically ~7.2-7.8 ppm), the methylene protons of the cyclohexanone ring (deshielded alpha-protons around 2.2-2.6 ppm and other ring protons around 1.5-2.2 ppm), and the protons associated with the Fmoc's CH and CH₂ groups.[8]
-
¹³C NMR: The carbon NMR would feature a distinct carbonyl peak for the ketone at a highly downfield shift (typically >200 ppm), along with peaks for the carbamate carbonyl (~156 ppm), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cyclohexyl ring.[8][9]
-
IR Spectroscopy: Key stretches would include a strong C=O absorption for the ketone (around 1715 cm⁻¹), another C=O stretch for the carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).
Synthesis and Purification
The synthesis of 4-N-Fmoc-amino-cyclohexanone is typically achieved through the protection of a commercially available precursor, 4-aminocyclohexanone, or via a protect-then-oxidize strategy starting from 4-aminocyclohexanol. The latter approach is often favored to avoid side reactions with the ketone. A representative two-step process is outlined below, drawing from established methods for Boc protection and subsequent oxidation.[10][11]
Workflow for the Synthesis of 4-N-Fmoc-amino-cyclohexanone
Caption: A two-step synthesis pathway for 4-N-Fmoc-amino-cyclohexanone.
Experimental Protocol: Synthesis
Part A: Fmoc Protection of 4-Aminocyclohexanol
-
Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir until the solids are mostly dissolved.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the stirring mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-N-Fmoc-amino-cyclohexanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Causality Note: The aqueous bicarbonate solution acts as a base to deprotonate the ammonium salt of the starting material and neutralize the N-hydroxysuccinimide byproduct, driving the acylation reaction forward. Dioxane is used to solubilize the Fmoc-OSu reagent.
-
Part B: Oxidation to 4-N-Fmoc-amino-cyclohexanone
-
Reaction Setup: Dissolve the 4-N-Fmoc-amino-cyclohexanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. Monitor the conversion of the alcohol to the ketone by TLC.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-N-Fmoc-amino-cyclohexanone.[12]
-
Causality Note: DMP is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without affecting the acid-sensitive Fmoc protecting group. Anhydrous conditions are crucial to prevent deactivation of the reagent.
-
Key Applications in Research and Synthesis
The utility of 4-N-Fmoc-amino-cyclohexanone stems from its dual functionality, enabling its use in both linear peptide synthesis and as a scaffold for further chemical modification.
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, this molecule is directly compatible with the widely used Fmoc-SPPS methodology.[13][14][15] It can be incorporated into a growing peptide chain to introduce a conformationally constrained, non-natural residue. The cyclohexyl ring restricts the rotational freedom of the peptide backbone, which is a powerful strategy for studying structure-activity relationships (SAR) and designing peptides with enhanced stability or receptor affinity.[1][16]
The core of Fmoc-SPPS is the iterative cycle of deprotection and coupling. The protocol for removing the Fmoc group is a critical, repeated step in chain elongation.
Workflow for a Single Fmoc-SPPS Cycle
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocol: Fmoc Deprotection on Solid Support
This protocol describes the removal of the N-terminal Fmoc group from a peptide chain anchored to a solid support.
-
Resin Swelling: Place the Fmoc-protected peptide-resin in a suitable reaction vessel and swell it in N,N-dimethylformamide (DMF) for 30-60 minutes.[17]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[18][19] Agitate the slurry for 3-5 minutes at room temperature.
-
Final Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Causality Note: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[18] Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF). The excess piperidine also acts as a scavenger, trapping the reactive DBF to prevent it from alkylating the newly freed N-terminal amine.[18][19] A two-step treatment ensures complete removal, especially for sterically hindered residues.[18]
-
-
Washing: Drain the deprotection solution and thoroughly wash the resin to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[19]
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[18] The resin is now ready for the next amino acid coupling step.
Medicinal Chemistry and Scaffold Derivatization
The true synthetic power of 4-N-Fmoc-amino-cyclohexanone lies in the reactivity of its ketone group. This functionality serves as a versatile handle for constructing diverse molecular libraries and complex drug candidates.[20][21] After incorporation into a peptide or use as a standalone scaffold (following Fmoc removal), the ketone can undergo numerous transformations, including:
-
Reductive Amination: To introduce new side chains or link to other molecules.
-
Wittig Reactions: To form carbon-carbon double bonds.
-
Oxime/Hydrazone Formation: To create stable linkages for bioconjugation or to attach reporter tags.[1]
-
Aldol Condensations: To build larger, more complex carbon skeletons.
Experimental Protocol: Reductive Amination of the Ketone
This protocol outlines a general procedure for the reductive amination of the ketone on the cyclohexyl ring after it has been incorporated into a peptide and the Fmoc group has been removed.
-
Reaction Setup: After Fmoc deprotection of the N-terminus (if applicable) and any other necessary deprotection steps, swell the peptide-resin containing the free ketone moiety in a 1% acetic acid solution in DMF.
-
Imine Formation: Add the desired primary amine (3-5 eq) to the resin slurry, followed by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 3-5 eq).
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Causality Note: The reaction proceeds in two steps. First, the amine reacts with the ketone to form a Schiff base (imine) intermediate. The slightly acidic conditions catalyze this step. Second, the NaBH₃CN, which is selective for the protonated imine over the ketone, reduces the C=N bond to form the secondary amine.
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Analysis: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the product by HPLC and Mass Spectrometry to confirm the successful modification.
Safety and Handling
As with all laboratory chemicals, 4-N-Fmoc-amino-cyclohexanone should be handled with appropriate care. While a specific MSDS is not publicly available, safety precautions can be inferred from related compounds.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22][23][24]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[22][24] Avoid breathing dust and prevent contact with skin and eyes.[23][25] Wash hands thoroughly after handling.[22][24]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][5] Storing under an inert atmosphere can prevent degradation.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[26]
Conclusion and Future Outlook
4-N-Fmoc-amino-cyclohexanone is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its seamless compatibility with Fmoc-SPPS allows for the precise introduction of conformational constraints into peptides, while its ketone functionality opens a gateway to a vast chemical space for post-synthetic modification. For researchers in drug discovery, this building block provides a robust platform for generating novel peptidomimetics, developing targeted bioconjugates, and constructing diverse libraries for screening. As the demand for more sophisticated and structurally complex therapeutic molecules grows, the utility and application of versatile scaffolds like 4-N-Fmoc-amino-cyclohexanone will undoubtedly continue to expand.
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